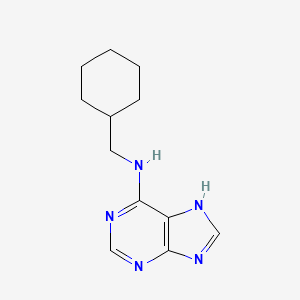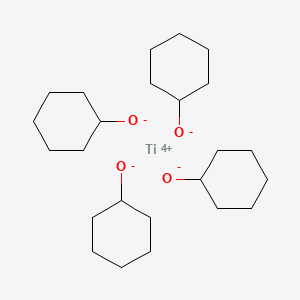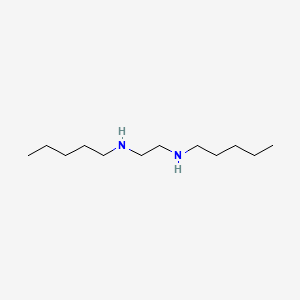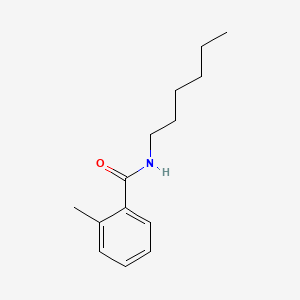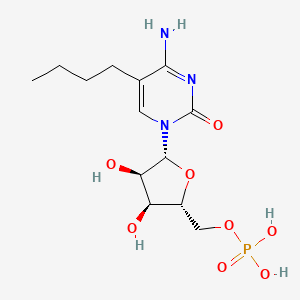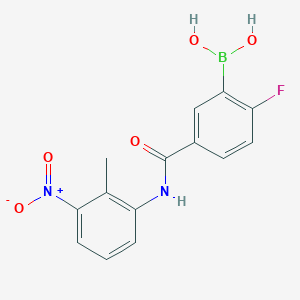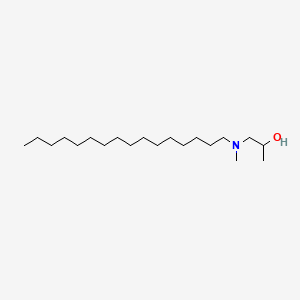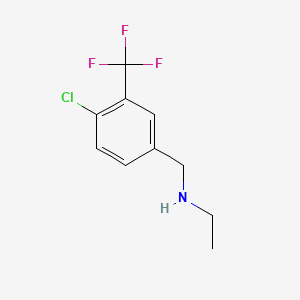
Dodecyltoluene-alpha-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecyltoluene-alpha-thiol is an organosulfur compound with the chemical formula C19H32S and a molecular weight of 292.52 g/mol . This compound is characterized by the presence of a thiol group (-SH) attached to a dodecyltoluene structure. Thiols are known for their distinctive sulfur-containing functional group, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dodecyltoluene-alpha-thiol can be synthesized through various methods. One common approach involves the nucleophilic substitution reaction (SN2) of an alkyl halide with thiourea, followed by hydrolysis to yield the desired thiol . Another method involves the reaction of acrylamides with sulfur, leading to the formation of polysulfides, which can be sequentially reduced to produce thiols .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using readily available starting materials such as alkyl halides and thiourea. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions: Dodecyltoluene-alpha-thiol undergoes several types of chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides (R-S-S-R) under mild oxidizing conditions.
Reduction: Disulfides can be reduced back to thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Thiols can participate in nucleophilic substitution reactions, where the thiol group acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Alkyl halides (R-X) are commonly used in nucleophilic substitution reactions with thiols.
Major Products Formed:
Oxidation: Disulfides (R-S-S-R)
Reduction: Thiols (R-SH)
Substitution: Thioethers (R-S-R’)
Scientific Research Applications
Dodecyltoluene-alpha-thiol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of dodecyltoluene-alpha-thiol involves its ability to participate in thiol-disulfide exchange reactions, which are crucial for maintaining redox homeostasis in biological systems . Thiols can act as antioxidants by scavenging reactive oxygen species (ROS) and protecting cells from oxidative damage. Additionally, thiols can modulate the activity of various enzymes and proteins through the formation and reduction of disulfide bonds .
Comparison with Similar Compounds
Dodecyltoluene-alpha-thiol can be compared with other similar compounds, such as:
Benzyl mercaptan (C7H8S): A simpler aromatic thiol with a benzyl group.
Thiophenol (C6H5SH): An aromatic thiol with a phenyl group.
Dodecyl mercaptan (C12H26S): An aliphatic thiol with a dodecyl group.
Uniqueness: this compound is unique due to its combination of an aromatic toluene ring and a long aliphatic dodecyl chain, which imparts distinct chemical and physical properties. This combination allows for versatile applications in various fields, including organic synthesis, materials science, and biological research .
Properties
CAS No. |
27043-31-8 |
|---|---|
Molecular Formula |
C19H32S |
Molecular Weight |
292.5 g/mol |
IUPAC Name |
1-phenyltridecane-1-thiol |
InChI |
InChI=1S/C19H32S/c1-2-3-4-5-6-7-8-9-10-14-17-19(20)18-15-12-11-13-16-18/h11-13,15-16,19-20H,2-10,14,17H2,1H3 |
InChI Key |
WQMGTTZOKQFQJE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(C1=CC=CC=C1)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


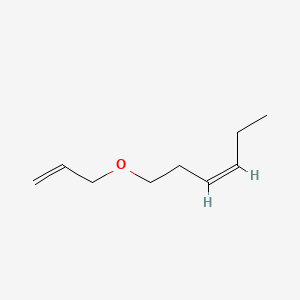

![[(4E,6E,10E)-13,14,20,22-tetrahydroxy-17-methoxy-4,8,10,12,16-pentamethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate](/img/structure/B12654777.png)
